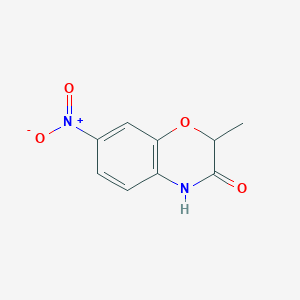

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of a precursor benzoxazinone compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group in 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo reduction to form amino derivatives.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 2-Methyl-7-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a potential candidate for developing new antibiotics or preservatives in pharmaceutical formulations .

Anticancer Properties

Several studies have investigated the compound's anticancer potential. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for the development of novel anticancer agents. The mechanism of action appears to involve the modulation of cell signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weed species. Its application can lead to effective weed control in agricultural settings, providing an environmentally friendly alternative to synthetic herbicides. Field trials have shown promising results in reducing weed biomass without adversely affecting crop yield .

Plant Growth Regulation

In addition to its herbicidal effects, this compound has been studied for its role as a plant growth regulator. It promotes root development and enhances nutrient uptake in certain crops, thereby improving overall plant health and productivity .

Polymer Chemistry

The compound is being explored as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Fluorescent Probes

Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes in real-time, providing valuable insights into cellular dynamics and interactions .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one: Known for its unique nitro group which imparts specific reactivity.

2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

7-Nitro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methyl group, affecting its reactivity and applications.

Activité Biologique

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 85160-82-3) is a compound belonging to the benzoxazine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C9H8N2O4

- Molecular Weight : 208.17 g/mol

- Structure : The compound features a benzoxazine core, which is known for its reactivity and biological significance.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that benzoxazinoids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit various fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum .

Table 1: Antimicrobial Activity Against Fungal Pathogens

| Pathogen | Inhibition (%) at 1000 ppm | Reference |

|---|---|---|

| Helminthosporium turcicum | 90 | Friebe et al., 1998 |

| Fusarium culmorum | 52.3 | Rezai et al., 2012 |

| Sclerotium rolfsii | 79.6 | Gilmore et al., 1996 |

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of related benzoxazine derivatives, compounds were tested using the maximal electroshock test (MES). The study found that certain derivatives displayed promising anticonvulsant activity with protective indices indicating their potential for further development .

Case Study: Anticonvulsant Testing

A derivative of benzoxazine showed an ED(50) value of 31.7 mg/kg in the MES test, suggesting significant anticonvulsant potential. The protective index (PI) was calculated at 7.2, indicating a favorable safety margin .

Protease Inhibition

Benzoxazinoids are also noted for their ability to inhibit serine proteases, which are implicated in various diseases including cancer and neurodegenerative disorders. Specifically, studies have shown that these compounds can interfere with human leukocyte elastase activity .

Table 2: Protease Inhibition Data

| Compound | Type of Protease Inhibited | IC50 (µM) | Reference |

|---|---|---|---|

| 4H-Benzo[d][1,3]oxazin-4-one | Human leukocyte elastase | 15 | MDPI, 2019 |

| Other derivatives | Various serine proteases | Variable | MDPI, 2019 |

The mechanisms underlying the biological activities of benzoxazinoids are complex and involve interactions at the molecular level. For instance:

- Antimicrobial Action : The inhibition of fungal growth is believed to occur through disruption of cell wall synthesis or interference with metabolic pathways.

- Anticonvulsant Mechanism : The anticonvulsant effects may be linked to modulation of neurotransmitter systems or ion channel activity.

Propriétés

IUPAC Name |

2-methyl-7-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLXGQKTRWROCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.